(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)acetonitrile
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Overview
Description
(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)acetonitrile is a chemical compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at positions 6 and 7, and a dimethyl group at position 3 on the isoquinoline ring, along with an acetonitrile group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)acetonitrile can be achieved through various methods. One common approach involves the Ritter reaction, where 1-(3,4-diethoxyphenyl)-2-methylpropanol-2 is reacted with 2-alkylcyanoacetamides under acidic conditions . Another method involves the reaction of 1-cyanomethyl-6,7-dimethoxydihydroisoquinoline with acrylonitrile, leading to the formation of 1,2-fused iminopyridinoisoquinoline .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acyl iso(thio)cyanates, primary amines, formaldehyde, and various oxidizing and reducing agents . The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include oxo- and thioxodihydropyrimidoisoquinolines, thiouracyloisoquinolines, and N-substituted tetrahydropyrimidinoisoquinolines .
Scientific Research Applications
(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research has explored its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, its antiarrhythmic activity is believed to be related to its ability to modulate ion channels in cardiac cells . The compound’s hemostatic and anthelmintic activities are thought to involve interactions with enzymes and receptors involved in blood coagulation and parasite metabolism .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile: A closely related compound with similar structural features and reactivity.
2-(3,3-Dimethyl-6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)carboxylic acid amides: These compounds have ethoxy groups instead of methoxy groups, which can enhance certain biological activities.
Uniqueness
(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)acetonitrile is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H18N2O2 |
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Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)acetonitrile |
InChI |
InChI=1S/C15H18N2O2/c1-15(2)9-10-7-13(18-3)14(19-4)8-11(10)12(17-15)5-6-16/h7-8H,5,9H2,1-4H3 |
InChI Key |
GGWIVRMILGZNSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)CC#N)OC)OC)C |
Origin of Product |
United States |
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